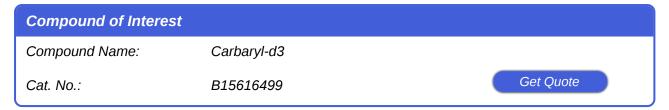


In-Depth Technical Guide: Carbaryl-d3 (CAS Number: 1433961-56-8)

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbaryl-d3 is the deuterated analog of Carbaryl, a broad-spectrum N-methylcarbamate insecticide.[1] Its primary application in research and development is as an internal standard for the quantification of Carbaryl in various matrices, including environmental, agricultural, and biological samples.[2] The deuterium labeling provides a distinct mass signature, enabling precise and accurate measurement using mass spectrometry-based techniques.[3] This technical guide provides a comprehensive overview of Carbaryl-d3, including its physicochemical properties, synthesis, mechanism of action, metabolic fate, and detailed experimental protocols for its use in analytical methods.

Physicochemical and Toxicological Data

The following tables summarize the key physicochemical and toxicological properties of **Carbaryl-d3** and its non-labeled parent compound, Carbaryl. Data for **Carbaryl-d3** is limited, and therefore, properties of Carbaryl are provided as a close approximation.

Table 1: Physicochemical Properties



Property	Value	Reference
Carbaryl-d3		
CAS Number	1433961-56-8	[1]
Molecular Formula	C12H8D3NO2	[1]
Molecular Weight	204.24 g/mol	[1]
Appearance	Off-white solid	[1]
Solubility	Soluble in Chloroform (Slightly), Methanol (Slightly)	[1]
Carbaryl (for reference)		
CAS Number	63-25-2	[4]
Molecular Formula	C12H11NO2	[4]
Molecular Weight	201.22 g/mol	[4]
Melting Point	142 °C (288 °F)	[5][6]
Boiling Point	Decomposes	[4][5]
Water Solubility	Sparingly soluble	[4][6]
Specific Gravity	1.23 at 20 °C (68 °F)	[5]

Table 2: Toxicological Data (for Carbaryl)

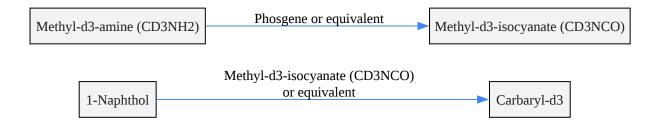
Parameter	Value	Reference
Acute Oral LD50 (Rat)	250-850 mg/kg	
Acute Dermal LD50 (Rabbit)	>2000 mg/kg	[7]
Primary Mechanism of Toxicity	Cholinesterase Inhibition	[7]
Carcinogenicity	Suspected of causing cancer	[8]

Synthesis



The synthesis of **Carbaryl-d3** involves the reaction of 1-naphthol with a deuterated methyl isocyanate equivalent. A common route for synthesizing carbamates involves the use of methyl isocyanate.[9] For the deuterated analog, a deuterated methylamine source is required. A patented method describes the preparation of methyl-d3-amine and its salts, which can serve as a precursor.[10]

A potential synthetic route is outlined below:



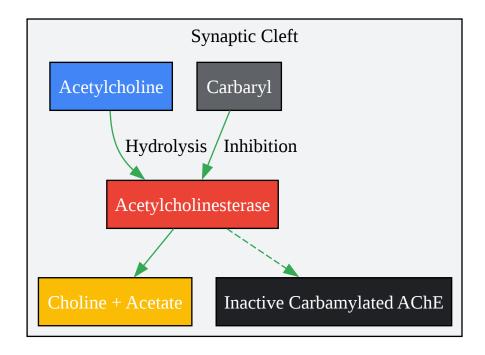
Click to download full resolution via product page

Caption: Proposed synthesis of Carbaryl-d3.

Mechanism of Action: Cholinesterase Inhibition

The primary mechanism of toxicity for Carbaryl, and by extension **Carbaryl-d3**, is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system.[7] Carbaryl carbamylates a serine residue in the active site of AChE, rendering the enzyme inactive.[11] This leads to an accumulation of the neurotransmitter acetylcholine in the synaptic cleft, resulting in continuous nerve stimulation.[7] This inhibition is considered reversible.[7]





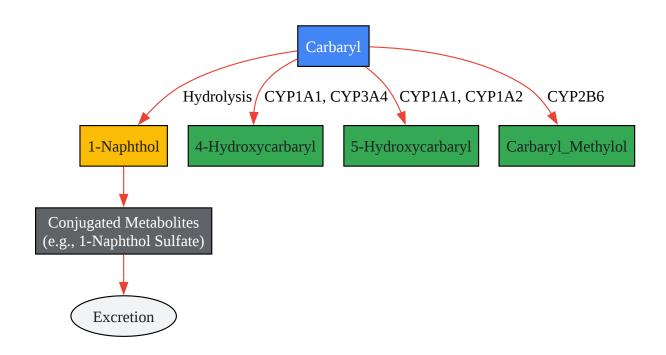
Click to download full resolution via product page

Caption: Cholinesterase inhibition by Carbaryl.

Metabolic Pathway

Carbaryl is primarily metabolized in humans and other organisms through two main pathways: hydrolysis and hydroxylation.[12] The hydrolysis of the carbamate ester bond is a major route, yielding 1-naphthol.[4] The hydroxylation pathway, mediated by cytochrome P450 enzymes (CYP1A1, CYP1A2, CYP2B6, and CYP3A4), produces metabolites such as 4-hydroxycarbaryl, 5-hydroxycarbaryl, and carbaryl methylol.[12] The primary metabolite, 1-naphthol, can be further conjugated, for example, with sulfate, for excretion.[12]





Click to download full resolution via product page

Caption: Metabolic pathway of Carbaryl.

Experimental Protocols Use of Carbaryl-d3 as an Internal Standard in LC-MS/MS Analysis

This protocol outlines a general procedure for the quantification of Carbaryl in water samples using **Carbaryl-d3** as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Objective: To accurately quantify Carbaryl residues in water samples.

Principle: A known concentration of **Carbaryl-d3** is added to the sample prior to extraction. The ratio of the signal from the analyte (Carbaryl) to the signal from the internal standard (**Carbaryl-d3**) is used for quantification. This corrects for variations in extraction efficiency and matrix effects.[2]

Materials:



- Carbaryl analytical standard
- Carbaryl-d3 (CAS 1433961-56-8)
- HPLC-grade acetonitrile, methanol, and water
- Formic acid
- · Ammonium formate
- Solid-Phase Extraction (SPE) C18 cartridges
- LC-MS/MS system with an electrospray ionization (ESI) source

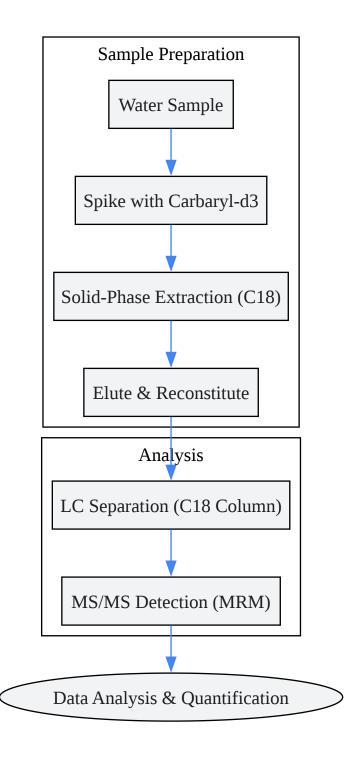
Procedure:

- Standard Preparation:
 - Prepare a stock solution of Carbaryl and Carbaryl-d3 in methanol (e.g., 100 μg/mL).
 - Prepare working standard solutions by serial dilution of the stock solutions in an appropriate solvent (e.g., acetonitrile/water).
 - Prepare calibration standards by spiking blank water samples with known concentrations of Carbaryl and a constant concentration of Carbaryl-d3.
- Sample Preparation (Solid-Phase Extraction):
 - To a 100 mL water sample, add a known amount of Carbaryl-d3 internal standard solution (e.g., to a final concentration of 10 ng/mL).
 - Condition a C18 SPE cartridge by passing methanol followed by water.
 - Load the water sample onto the SPE cartridge.
 - Wash the cartridge with a low percentage of organic solvent in water to remove interferences.
 - Elute the analytes with a suitable organic solvent (e.g., acetonitrile or methanol).



- Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in a known volume of the initial mobile phase.
- LC-MS/MS Analysis:
 - Liquid Chromatography (LC) Conditions:
 - Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 2.6 μm particle size).
 - Mobile Phase A: 5 mM ammonium formate and 0.1% formic acid in water.
 - Mobile Phase B: 5 mM ammonium formate and 0.1% formic acid in methanol.
 - Gradient: A typical gradient would start with a high percentage of mobile phase A,
 ramping up to a high percentage of mobile phase B to elute the analytes.
 - Flow Rate: 0.25 mL/min.
 - Injection Volume: 5 μL.
 - Mass Spectrometry (MS/MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in positive mode.
 - Acquisition Mode: Multiple Reaction Monitoring (MRM).
 - Monitor the precursor to product ion transitions for both Carbaryl and Carbaryl-d3. For Carbaryl, a common transition is m/z 202 -> 145. For Carbaryl-d3, the transition would be m/z 205 -> 148.
- Quantification:
 - Construct a calibration curve by plotting the ratio of the peak area of Carbaryl to the peak area of Carbaryl-d3 against the concentration of Carbaryl in the calibration standards.
 - Determine the concentration of Carbaryl in the samples by interpolating their peak area ratios on the calibration curve.





Click to download full resolution via product page

Caption: LC-MS/MS experimental workflow.

Safety and Handling

Carbaryl-d3 should be handled with the same precautions as Carbaryl. It is harmful if swallowed or inhaled and is suspected of causing cancer. It is also very toxic to aquatic life.



- Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.[7]
- Handling: Use in a well-ventilated area or under a fume hood. Avoid breathing dust.[7]
- Storage: Store in a tightly closed container in a dry and well-ventilated place.[13]

Conclusion

Carbaryl-d3 is an essential tool for the accurate and precise quantification of Carbaryl in various complex matrices. Its use as an internal standard in mass spectrometry-based methods is critical for regulatory monitoring, environmental assessment, and food safety applications. This guide provides fundamental technical information and a representative experimental protocol to aid researchers and scientists in their work with this important analytical standard.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. isotope.bocsci.com [isotope.bocsci.com]
- 2. eurl-pesticides.eu [eurl-pesticides.eu]
- 3. researchgate.net [researchgate.net]
- 4. Carbaryl | C12H11NO2 | CID 6129 PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CARBARYL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 6. Carbaryl | 63-25-2 [chemicalbook.com]
- 7. Acetylcholinesterase Inhibitors: Pharmacology and Toxicology PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro metabolism of carbaryl by human cytochrome P450 and its inhibition by chlorpyrifos PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and Reactivity of N-Alkyl Carbamoylimidazoles: Development of N-Methyl Carbamoylimidazole as a Methyl Isocyanate Equivalent [agris.fao.org]



- 10. WO2011113369A1 Preparation methods of methyl-d3-amine and salts thereof Google Patents [patents.google.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. jmaterenvironsci.com [jmaterenvironsci.com]
- To cite this document: BenchChem. [In-Depth Technical Guide: Carbaryl-d3 (CAS Number: 1433961-56-8)]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15616499#carbaryl-d3-cas-number-1433961-56-8]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com